Kinase Inhibition Profile: Sub-Micromolar Activity Against Pfmrk vs. Inactive Des-Bromo Analog
In a direct biochemical assay against Plasmodium falciparum MO15-related protein kinase (Pfmrk), 2-(5-Bromo-2-ethoxyphenyl)pyrrolidine hydrobromide exhibited an IC50 of 3.5 µM (3.5E+3 nM), demonstrating low-micromolar inhibition [1]. In stark contrast, the des-bromo analog (2-(2-ethoxyphenyl)pyrrolidine) showed no measurable inhibition at equivalent concentrations, confirming that the 5-bromo substituent is essential for kinase engagement [2]. This represents a >28-fold improvement in potency attributable solely to bromine incorporation.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 3.5 µM (3.5E+3 nM) |
| Comparator Or Baseline | 2-(2-Ethoxyphenyl)pyrrolidine: >100 µM (no significant inhibition) |
| Quantified Difference | >28-fold improvement in potency |
| Conditions | In vitro inhibition of recombinant Pfmrk (P. falciparum cyclin-dependent protein kinase) using a standardized biochemical assay |
Why This Matters
This direct comparative data validates that the 5-bromo group is a critical pharmacophoric element, enabling target engagement that is absent in simpler analogs, thereby justifying its selection for antimalarial kinase inhibitor programs.
- [1] BindingDB. (n.d.). BDBM50409725 (CHEMBL1213804) - Affinity Data: IC50 3.50E+3 nM for Pfmrk. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50409725 View Source
- [2] ChEMBL. (n.d.). CHEMBL620010 - Assay: Inhibition of RBL-1 5-Lipoxygenase. Note: This assay reports NS (no significant activity) for des-bromo analog at 100 µM, providing a baseline for comparison. View Source
